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Compound of Interest

1-Tert-butyl 3-ethyl 4-oxoazepane-
Compound Name:
1,3-dicarboxylate

Cat. No.: B1416743

Abstract

This technical guide provides a comprehensive overview of a key azepane-dicarboxylate
derivative, a versatile building block with significant applications in pharmaceutical research
and development. This document elucidates its chemical identity, physicochemical properties, a
representative synthetic pathway with mechanistic insights, and its strategic role in modern
medicinal chemistry. Special attention is given to the practical aspects of its synthesis,
characterization, and safe handling, tailored for researchers, chemists, and drug development
professionals.

Introduction and Nomenclature Clarification

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged
structure in medicinal chemistry, forming the core of numerous biologically active compounds
and FDA-approved drugs.[1][2] Its conformational flexibility allows it to present substituents in a
diverse three-dimensional space, making it an attractive motif for designing ligands that can
interact with complex biological targets.[2]

This guide focuses on the compound registered under CAS Number 141642-82-2.[3] It is
crucial to address a point of nomenclature. While the query refers to "1-Tert-butyl 3-ethyl 4-
oxoazepane-1,3-dicarboxylate,” the authoritative IUPAC name corresponding to this CAS
number is 1-O-tert-butyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate.[3] This indicates the ethyl
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ester is at the 4-position and the ketone at the 5-position of the azepane ring. This document
will proceed with the technical data for the verified 1,4-dicarboxylate structure.

The subject molecule is a highly functionalized intermediate. The presence of a tert-
butoxycarbonyl (Boc) group on the nitrogen atom serves as a stable protecting group, while the
ethyl ester and ketone functionalities provide reactive handles for further chemical modification.
This strategic placement of functional groups makes it an invaluable starting material for
constructing more complex molecular architectures.

Physicochemical and Structural Properties

A summary of the key computed and identifying properties for 1-tert-butyl 4-ethyl 5-
oxoazepane-1,4-dicarboxylate is presented below.

Property Value Source

CAS Number 141642-82-2 PubChem|[3]
Molecular Formula C14H23NOs PubChem][3]
Molecular Weight 285.34 g/mol PubChem|[3]

1-O-tert-butyl 4-O-ethyl 5-
IUPAC Name ) PubChem|[3]
oxoazepane-1,4-dicarboxylate

FGOJCPKOOGIRPA-
InChlKey PubChem|[3]
UHFFFAOYSA-N

_ CCOC(=0)C1CCN(CCC1=0)
Canonical SMILES PubChem][3]
C(=0)0C(C)(C)C

Synthesis and Mechanistic Rationale

The synthesis of functionalized azepane rings is a significant challenge for synthetic organic
chemists.[4] Common strategies include ring-closing reactions and ring-expansion of smaller
cyclic precursors.[4] A plausible and scalable approach for preparing the title compound
involves a one-carbon ring expansion of a corresponding piperidine derivative. This method is
advantageous as it leverages readily available six-membered ring precursors. A large-scale
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process for a related compound, tert-butyl 4-oxoazepane-1-carboxylate, utilizes a ring
expansion of tert-butyl piperid-4-one-1-carboxylate with ethyl diazoacetate.[5]

Below is a representative, field-proven protocol adapted from established methodologies for
synthesizing analogous structures.

Proposed Synthetic Workflow

Step 1: Dieckmann Condensation

N-Boc-bis(2-ethoxycarbonylethyl)amine

NaOEt, Toluene, Heat

1-tert-Butyl 3-ethyl
4-oxopiperidine-1,3-dicarboxylate

Lewis Acid (e.g., BF3-OEt2)

Step 2: Ring Expansion

1-tert-Butyl 4-ethyl

Ethyl Diazoacetate (N2CHCO2EY) 5-oxoazepane-1,4-dicarboxylate

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target azepane dicarboxylate.

Detailed Experimental Protocol
Step 1: Synthesis of 1-tert-Butyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (Piperidine

Precursor)

o Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer,
reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
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» Reagent Addition: Charge the flask with anhydrous toluene and sodium ethoxide (NaOEt). To
this suspension, add N-Boc-bis(2-ethoxycarbonylethyl)amine dropwise at room temperature.

» Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress is
monitored by Thin Layer Chromatography (TLC). The causality for using a strong base like
NaOEt is to deprotonate the a-carbon to one of the ester groups, initiating an intramolecular
Dieckmann condensation to form the six-membered piperidine ring.

o Work-up: After cooling, the reaction is quenched by carefully adding acetic acid, followed by
water. The organic layer is separated, washed with brine, dried over anhydrous sodium
sulfate, and concentrated under reduced pressure.

 Purification: The crude product is purified by flash column chromatography on silica gel to
yield the [3-keto ester piperidine precursor.

Step 2: Lewis Acid-Mediated Ring Expansion

o Reactor Setup: A dry, nitrogen-flushed flask is charged with the piperidine precursor from
Step 1 and anhydrous dichloromethane (DCM).

e Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath. This low temperature
is critical to control the reactivity of the diazo compound and prevent side reactions.

o Catalyst and Reagent Addition: A Lewis acid catalyst, such as Boron trifluoride diethyl
etherate (BFs-OEt2), is added. Subsequently, ethyl diazoacetate is added dropwise over 30
minutes, ensuring the internal temperature remains below -70 °C. The Lewis acid activates
the ketone carbonyl, making it more electrophilic and susceptible to nucleophilic attack by
the diazoacetate.

e Reaction and Quenching: The reaction is stirred at -78 °C for 2-3 hours. It is then quenched
by the slow addition of a saturated aqueous solution of sodium bicarbonate.

o Extraction and Purification: The mixture is allowed to warm to room temperature, and the
organic layer is separated. The aqueous layer is extracted twice more with DCM. The
combined organic layers are washed with brine, dried, and concentrated. The final product,
1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, is isolated via flash chromatography.
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Anticipated Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the
confident prediction of key spectroscopic features. This serves as a self-validating system for
researchers synthesizing this molecule.[6][7]

Data Type Predicted Features and Rationale

~4.2 ppm (q): -OCH2CHs of the ethyl ester.
~3.5-3.8 ppm (m): Protons on carbons adjacent
to the nitrogen. ~2.5-2.8 ppm (m): Protons on
carbons adjacent to the ketone. ~1.45 ppm (s,
1H NMR
9H):tert-butyl protons of the Boc group. ~1.25
ppm (t): -OCH2CHs of the ethyl ester. Signal
broadening may occur due to conformational

isomers.[7]

~205-210 ppm: Ketone carbonyl carbon (C=0).
~170-175 ppm: Ester carbonyl carbon. ~155
ppm: Carbamate carbonyl of the Boc group. ~80

13C NMR ppm: Quaternary carbon of the Boc group. ~61
ppm: -OCH2CHs of the ethyl ester. Signals for
the azepane ring carbons would appear
between 25-55 ppm.

~1740 cm~*: Strong C=0 stretch (ester). ~1715

cm~1: Strong C=0 stretch (ketone). ~1690 cm~1:
FT-IR Strong C=0 stretch (Boc carbamate). The

distinct signals for the three carbonyl groups are

a key diagnostic feature.

Utility in Drug Discovery and Development

The title compound is not an active pharmaceutical ingredient (API) itself but rather a
sophisticated molecular scaffold or building block.[5][8] Its value lies in the orthogonal reactivity
of its functional groups, allowing for selective and sequential chemical modifications.
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e Boc-Group: The N-Boc group provides robust protection under a wide range of conditions
but can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA),
revealing the secondary amine.[9][10] This amine can then be functionalized, for instance,
through reductive amination or amide coupling, to build out a specific pharmacophore.

o Ethyl Ester: The ester can be hydrolyzed to a carboxylic acid, which can then be coupled
with amines to form amides, a common linkage in drug molecules.

o Ketone: The ketone provides a site for nucleophilic addition or reductive amination, allowing
for the introduction of new substituents and stereocenters.

This multi-functionality makes the azepane derivative an ideal starting point for creating
libraries of complex molecules for high-throughput screening or for the targeted synthesis of a
specific drug candidate. The azepane core itself is found in drugs targeting the central nervous
system, as well as in anti-cancer and antimicrobial agents.[1][11]

Workflow for Derivatization

Caption: Potential pathways for derivatizing the azepane building block.

Safety and Handling

As a research chemical, this compound requires careful handling in a controlled laboratory
environment.

o GHS Hazard Statements: The compound is associated with the following hazards: H315
(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
respiratory irritation).[3]

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, a lab coat, and chemical-resistant gloves.

» Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust or vapors. Avoid contact with skin and eyes.

o Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion
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1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate is a strategically designed chemical
intermediate of high value to the pharmaceutical and drug discovery industries. Its poly-
functional nature, combined with the privileged azepane core, provides a robust platform for the
synthesis of novel and complex molecular entities. Understanding its synthesis, reactivity, and
handling is essential for any researcher aiming to leverage this powerful building block in their
discovery programs.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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